(R)-7,8-difluorochroman-4-amine hydrochloride
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Overview
Description
“®-7,8-difluorochroman-4-amine hydrochloride” likely refers to a compound that contains a chroman ring (a heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring) with amine (-NH2) and hydrochloride (-HCl) functional groups . The “7,8-difluoro” indicates the presence of two fluorine atoms at the 7th and 8th positions of the chroman ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chroman ring, followed by the introduction of the fluorine atoms and the amine group. The hydrochloride could be introduced through an acid-base reaction with hydrochloric acid .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these atoms and groups in space. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amine could participate in reactions like acylation or alkylation, while the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the structure of the compound. Factors like polarity, solubility, melting point, boiling point, and stability could be influenced by the functional groups and the overall molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOXQIUITFURPF-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721447 |
Source
|
Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1266231-84-8 |
Source
|
Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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